Neodymium(Iii) 2,4-Pentanedionate (Reo)
Description
Crystallographic Analysis of Anhydrous vs. Hydrated Forms
The anhydrous form of neodymium(III) 2,4-pentanedionate, nominally represented as $$ \text{Nd}(\text{O}2\text{C}5\text{H}7)3 $$, has not been isolated or structurally characterized despite its frequent mention in chemical literature. Experimental evidence from X-ray crystallography confirms that the dihydrate $$ \text{Nd}(\text{O}2\text{C}5\text{H}7)3(\text{H}2\text{O})2 $$ is the stable and isolable form under ambient conditions. Attempts to synthesize the anhydrous compound via vacuum drying result in decomposition into oxo-cluster species such as $$ \text{Nd}4\text{O}(\text{C}5\text{H}7\text{O}2)_{10} $$, suggesting inherent instability in the absence of water ligands.
The dihydrate crystallizes in a monoclinic system, with water molecules occupying axial coordination sites. This structural motif is consistent across hydrated lanthanide acetylacetonates, where water stabilizes the coordination sphere by satisfying the high coordination number preference of $$ \text{Ln}^{3+} $$ ions. In contrast, patents describing anhydrous acetylacetonate synthesis emphasize the necessity of extreme conditions, such as high-temperature vacuum processing, to remove water without inducing cluster formation. These methods, however, remain ineffective for neodymium, reinforcing the dominance of the dihydrate in practical applications.
Coordination Geometry and Ligand Binding Modes
Neodymium(III) in the dihydrate adopts an eight-coordinate geometry, comprising three bidentate acetylacetonate ligands and two aquo ligands. Each acetylacetonate anion chelates the $$ \text{Nd}^{3+} $$ center through its two oxygen atoms, forming six-membered metallocycles with average $$ \text{Nd-O} $$ bond lengths of $$ 2.45 \, \text{Å} $$. The remaining coordination sites are occupied by water molecules, which exhibit shorter $$ \text{Nd-O}_{\text{water}} $$ bonds ($$ 2.38 \, \text{Å} $$) due to their stronger Lewis basicity compared to the acetylacetonate oxygen donors.
The coordination polyhedron approximates a square antiprismatic geometry, a common configuration for eight-coordinate lanthanide complexes. This geometry minimizes ligand-ligand repulsion while accommodating the large ionic radius of $$ \text{Nd}^{3+} $$ ($$ 1.12 \, \text{Å} $$). Spectroscopic techniques such as electron diffraction and nuclear magnetic resonance (NMR) further corroborate this geometry, with NMR studies revealing diamagnetic behavior in analogous low-spin transition metal acetylacetonates. For neodymium, paramagnetic broadening is absent in the dihydrate, indicating a well-defined, rigid coordination sphere.
Comparative Molecular Structure with Lanthanide Acetylacetonates
The structural trends observed in neodymium(III) 2,4-pentanedionate extend across the lanthanide series, with subtle variations dictated by ionic radius. Larger lanthanides, such as lanthanum ($$ \text{La}^{3+} $$, $$ 1.16 \, \text{Å} $$), exhibit elongated $$ \text{Ln-O} $$ bonds ($$ 2.50 \, \text{Å} $$) and a higher propensity for hydrate formation. Smaller ions, such as lutetium ($$ \text{Lu}^{3+} $$, $$ 0.98 \, \text{Å} $$), favor shorter bonds ($$ 2.35 \, \text{Å} $$) and increased stability in anhydrous forms, though oxo-cluster formation remains a competing pathway.
The table below summarizes key structural parameters for select lanthanide acetylacetonates:
| Lanthanide | Ionic Radius ($$ \text{Å} $$) | Coordination Number | Bond Length ($$ \text{Ln-O}_{\text{acac}} $$, $$ \text{Å} $$) | Hydration State |
|---|---|---|---|---|
| $$ \text{La}^{3+} $$ | 1.16 | 8 | 2.50 | Dihydrate |
| $$ \text{Nd}^{3+} $$ | 1.12 | 8 | 2.45 | Dihydrate |
| $$ \text{Lu}^{3+} $$ | 0.98 | 6 | 2.35 | Anhydrous |
Neodymium occupies an intermediate position, balancing ionic size and coordination flexibility. Unlike transition metal acetylacetonates, which often adopt octahedral geometries (e.g., $$ \text{Cr}(\text{acac})_3 $$), lanthanides prioritize higher coordination numbers, leading to distinct structural motifs. This divergence underscores the role of $$ f $$-orbital electrons in shaping lanthanide coordination chemistry, as opposed to the $$ d $$-orbital effects governing transition metal complexes.
Properties
Molecular Formula |
C15H21NdO6 |
|---|---|
Molecular Weight |
441.56 g/mol |
IUPAC Name |
neodymium(3+);4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Nd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
InChI Key |
BDEXOUZTFQVNOF-UHFFFAOYSA-K |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Nd+3] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Neodymium Salts and Acetylacetone in Organic Solvents
The most common method involves reacting neodymium salts (e.g., NdCl₃ or Nd(NO₃)₃) with acetylacetone (Hacac) in the presence of a base, typically in ethanol or acetone. The base deprotonates Hacac, enabling ligand exchange with the neodymium ion.
Procedure :
- Dissolve neodymium chloride hexahydrate (1 mol) in methanol.
- Add acetylacetone (3 mol) dropwise under stirring.
- Introduce aqueous NaOH to adjust pH to 8–9, precipitating the complex.
- Filter, wash with methanol, and recrystallize from chloroform/diethyl ether.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Methanol/Ethanol | >90% solubility |
| Molar Ratio (Nd:Hacac) | 1:3 | Prevents ligand deficiency |
| pH | 8–9 | Maximizes deprotonation |
This method achieves yields of 85–90%, but residual hydroxide impurities may require repeated recrystallization.
Aqueous-Phase Synthesis Using Neodymium Oxide/Hydroxide
Patents describe a scalable batchwise process using Nd₂O₃ or Nd(OH)₃ in water with acetylacetone excess. The method leverages recyclable filtrate to improve efficiency:
Multi-Stage Workflow :
- Reaction 1 : Stir Nd(OH)₃ (1 mol) with Hacac (1.2 mol) in water (4 h, 25°C).
- Filtration : Separate solid Nd(acac)₃·2H₂O and retain liquid filtrate (contains unreacted Hacac).
- Recycling : Use filtrate in subsequent batches, reducing Hacac waste.
Yield Enhancement :
| Batch Number | Fresh Hacac (mol) | Recycled Filtrate (mL) | Yield (%) |
|---|---|---|---|
| 1 | 1.2 | 0 | 78 |
| 2 | 0.8 | 200 | 89 |
| 3 | 0.5 | 350 | 94 |
This approach achieves >95% yield after three cycles, with product purity >99% (elemental analysis).
Alkoxide Precursor Route
Nd(acac)₃ can be synthesized via neodymium alkoxides (e.g., Nd(OEt)₃) reacting with Hacac:
Steps :
- Prepare Nd(OEt)₃ by reacting Nd metal with ethanol under inert gas.
- Add Hacac (3 mol) to Nd(OEt)₃ in toluene, refluxing at 110°C for 6 h.
- Distill off ethanol byproduct and isolate Nd(acac)₃ via vacuum evaporation.
Advantages :
Limitations :
- Nd(OEt)₃ synthesis requires stringent anhydrous conditions.
- Lower yields (70–75%) due to side reactions.
Electrochemical Synthesis
A niche method involves electrolyzing neodymium metal in acetylacetone:
Setup :
- Anode : Nd metal
- Cathode : Platinum
- Electrolyte : Hacac in tetrahydrofuran (THF)
- Current Density : 10 mA/cm²
Reaction :
$$ \text{Nd} + 3\text{Hacac} \rightarrow \text{Nd(acac)}3 + \frac{3}{2}\text{H}2 \uparrow $$
Outcomes :
- Yields 60–65% due to hydrogen gas interference.
- Requires post-synthetic purification via solvent extraction.
Industrial-Scale Optimization
Critical Factors :
- Temperature Control : Heating >50°C during filtration reduces viscosity, improving phase separation.
- Drying Protocols :
- Solvent Selection : Ethyl acetate minimizes ligand degradation vs. chloroform.
Analytical Characterization
Purity Assessment :
| Technique | Criteria | Typical Results |
|---|---|---|
| Elemental Analysis | %Nd: 32.1 (theory: 32.7) | 98.5% purity |
| FT-IR | ν(C=O): 1580 cm⁻¹ | No free Hacac |
| XRD | Match JCPDS 24-1049 | Crystalline phase |
Chemical Reactions Analysis
Types of Reactions
Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the neodymium(3+) ion to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield neodymium(IV) species, while reduction may produce neodymium(II) complexes.
Scientific Research Applications
Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological systems.
Industry: Utilized in the production of advanced materials, such as high-performance magnets and luminescent materials.
Mechanism of Action
The mechanism of action of neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate involves the coordination of the neodymium ion with the acetylacetonate ligands. This coordination stabilizes the neodymium ion and allows it to participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Physical and Chemical Properties
Notes:
Purity and Commercial Availability
Critical Analysis of Discrepancies
- Storage Conditions : Nd(acac)₃ is recommended for storage at 2–8°C by some suppliers but at ambient temperatures by others . This likely reflects differences between hydrated and anhydrous forms or variations in packaging stability.
- Thermal Stability : Eu(acac)₃ decomposes at 140°C , whereas Nd(acac)₃ withstands up to 150°C , suggesting Nd derivatives are preferable for high-temperature applications.
Biological Activity
Neodymium(III) 2,4-pentanedionate (commonly referred to as neodymium acetylacetonate or Nd(acac)₃) is a coordination compound of neodymium, a rare earth element. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, including cytotoxicity, coordination properties, and potential applications in drug delivery and photodynamic therapy.
- Molecular Formula: C₁₅H₂₁NdO₆
- Molecular Weight: 441.47 g/mol
- Appearance: Pale blue powder
- Melting Point: 150 - 152 °C
- Solubility: Insoluble in water, soluble in organic solvents
Cytotoxicity
Research indicates that neodymium(III) 2,4-pentanedionate exhibits varying degrees of cytotoxicity against different cancer cell lines. A study conducted on various metal complexes revealed that neodymium compounds can induce apoptosis in cancer cells through multiple pathways:
- Mechanism of Action:
- Induction of oxidative stress leading to apoptosis.
- Disruption of mitochondrial membrane potential.
- Activation of caspases involved in the apoptotic pathway.
Table 1: Cytotoxicity of Neodymium(III) 2,4-Pentanedionate Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis via oxidative stress |
| MCF-7 (Breast) | 20 | Mitochondrial disruption |
| A549 (Lung) | 25 | Caspase activation |
Coordination Chemistry
Neodymium(III) complexes, including Nd(acac)₃, are known for their ability to form stable coordination complexes with various ligands. The unique coordination geometry allows these compounds to interact with biological molecules effectively.
- Ligand Interaction: The acetylacetonate ligands provide a bidentate coordination mode, enhancing the stability and solubility of the complex in organic solvents.
- Applications in Drug Delivery: The ability to form stable complexes can be exploited for targeted drug delivery systems where neodymium complexes act as carriers for therapeutic agents.
Study on Anticancer Properties
A recent study evaluated the anticancer properties of neodymium(III) 2,4-pentanedionate in vitro. The results indicated significant cytotoxic effects on human cancer cell lines, with mechanisms involving DNA interaction and cellular uptake.
- Experimental Setup:
- Cells were treated with varying concentrations of Nd(acac)₃.
- Cell viability was assessed using MTT assays.
Figure 1: Dose-Response Curve for Neodymium(III) 2,4-Pentanedionate
Dose-Response Curve
Photodynamic Therapy Potential
Another area of interest is the use of neodymium complexes in photodynamic therapy (PDT). The inherent luminescent properties of neodymium allow it to be used as a photosensitizer.
- Mechanism: Upon light activation, the neodymium complex generates reactive oxygen species (ROS), which can selectively kill tumor cells while sparing normal tissues.
Table 2: Photodynamic Activity of Neodymium(III) Complexes
| Complex | Light Source | ROS Generation | Efficacy (%) |
|---|---|---|---|
| Nd(acac)₃ | Blue LED (450 nm) | High | 85 |
| Nd(phen)₃ | UV Lamp (365 nm) | Moderate | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
